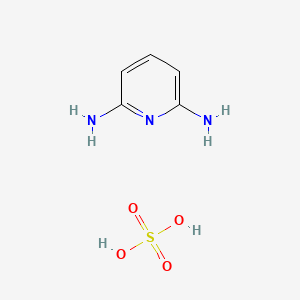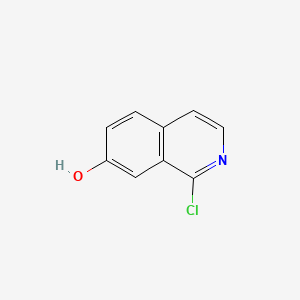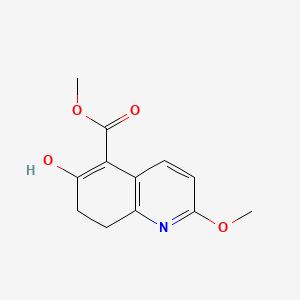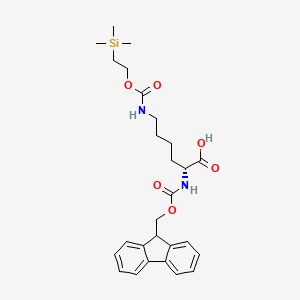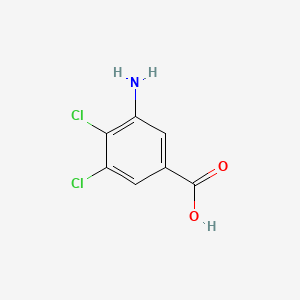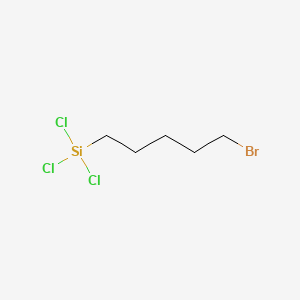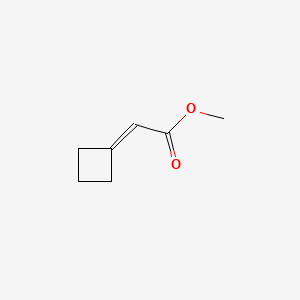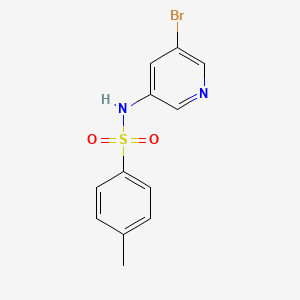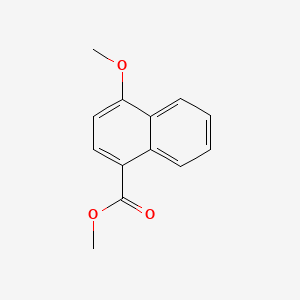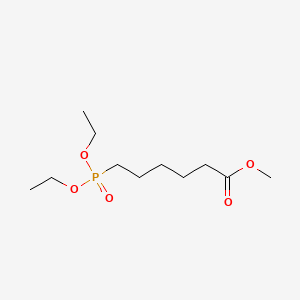
6-(Diethoxyphosphoryl)hexanoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Diethoxyphosphoryl)hexanoic acid methyl ester is a chemical compound with the molecular formula C7H14O4P . It is the methyl ester of hexanoic acid (also known as caproic acid ). This colorless liquid organic compound is found naturally in various foods and has a role as a plant metabolite. It can also be present in the cytoplasm of cells .
Synthesis Analysis
6-(Diethoxyphosphoryl)hexanoic acid methyl ester can be industrially produced for use as a flavoring agent . The synthesis involves combining methanol with hexanoic acid . Multi-tonne quantities of this compound are manufactured for its flavor-enhancing properties .
Molecular Structure Analysis
The chemical formula of 6-(Diethoxyphosphoryl)hexanoic acid methyl ester is C7H14O4P . Its structure consists of a hexanoic acid moiety (caproic acid) with a methyl ester group attached to the oxygen atom. The ester linkage is formed between the carboxylic acid group and the methanol molecule .
Chemical Reactions Analysis
As an ester, 6-(Diethoxyphosphoryl)hexanoic acid methyl ester can undergo typical ester reactions, such as hydrolysis (breaking down into hexanoic acid and methanol) or transesterification (interchanging the ester group with another alcohol). These reactions are essential for its flavor development and utilization in various applications .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis of Fluorescent Dyes : A study by Jaung (2006) discusses the synthesis of new quinoxaline fluorescent dyes, involving a compound structurally related to 6-(Diethoxyphosphoryl)hexanoic acid methyl ester. These dyes exhibit variable absorption and fluorescent properties based on the electron-donating ability of their groups, indicating potential applications in materials science and chemistry (Jaung, 2006).
Transdermal Permeation Enhancers : Farsa, Doležal, and Hrabálek (2010) developed a series of alkyl esters and amides of hexanoic acid, including derivatives similar to 6-(Diethoxyphosphoryl)hexanoic acid methyl ester. These compounds showed significant activity as transdermal permeation enhancers, which could be beneficial in pharmaceutical applications (Farsa, Doležal, & Hrabálek, 2010).
Organic Synthesis : Kraiem, Abdullah, and Amri (2003) described the synthesis of 2-[alkylamino(diethoxyphosphoryl)methyl]acrylic ethyl esters, showcasing the versatility of compounds related to 6-(Diethoxyphosphoryl)hexanoic acid methyl ester in organic synthesis. This study suggests potential applications in organic chemistry and material science (Kraiem, Abdullah, & Amri, 2003).
Development of Therapeutic Drugs : Ito et al. (2003) developed a practical method for synthesizing a key intermediate compound for therapeutic drugs targeting neurodegenerative diseases. Their process involved a compound structurally similar to 6-(Diethoxyphosphoryl)hexanoic acid methyl ester, indicating its potential application in medical research and drug development (Ito et al., 2003).
Insecticide Analysis : Zhang et al. (2008) synthesized two haptens, including a compound similar to 6-(Diethoxyphosphoryl)hexanoic acid methyl ester, for the development of a sensitive ELISA for analyzing the insecticide fenthion in fruit samples. This highlights the compound's relevance in analytical chemistry and agriculture (Zhang et al., 2008).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 6-diethoxyphosphorylhexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23O5P/c1-4-15-17(13,16-5-2)10-8-6-7-9-11(12)14-3/h4-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYPJXMYBIMHBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCC(=O)OC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23O5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Diethoxyphosphoryl)hexanoic acid methyl ester | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(1,3-Oxazol-5-yl)phenyl]methanol](/img/structure/B599410.png)
